Acetylcholinesterase Isoform Selectivity
CAS 13130-43-3 demonstrates a 12.9-fold selectivity window for recombinant Anopheles gambiae AChE1 (G122S mutant) over Homo sapiens AChE. This selectivity profile distinguishes it from broad-spectrum AChE inhibitors such as donepezil, which show sub-nanomolar potency against both insect and human isoforms [1].
| Evidence Dimension | IC50 (Acetylcholinesterase inhibition) |
|---|---|
| Target Compound Data | IC50 = 380 nM (Anopheles gambiae AChE1 G122S mutant); IC50 = 4,900 nM (Homo sapiens AChE) |
| Comparator Or Baseline | Donepezil: IC50 ~ 10–30 nM (Electrophorus electricus and human AChE, literature reference) |
| Quantified Difference | Target compound: 12.9-fold selectivity for insect AChE1 over human AChE. Donepezil: ~1–3-fold selectivity difference between species. |
| Conditions | Recombinant AChE1 G122S mutant expressed in Sf9 insect cells; acetylthiocholine iodide substrate; Ellman assay; 60-second measurement. |
Why This Matters
This species-selective inhibition profile is critical for researchers developing insect-specific acetylcholinesterase inhibitors (e.g., malaria vector control) where human AChE sparing is a key safety criterion.
- [1] BindingDB. BDBM50467883 (CHEMBL4287340). IC50 data: Anopheles gambiae AChE1 G122S mutant, 380 nM; Homo sapiens AChE, 4,900 nM. Umea University / ChEMBL curation. View Source
